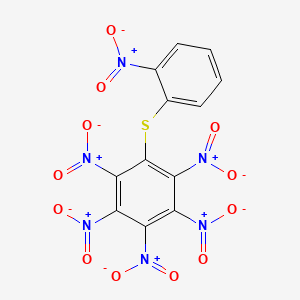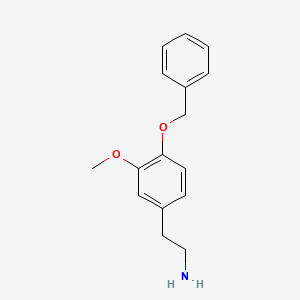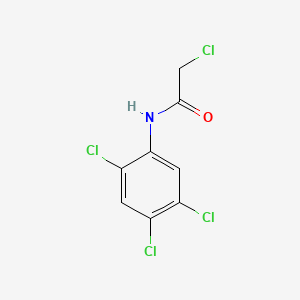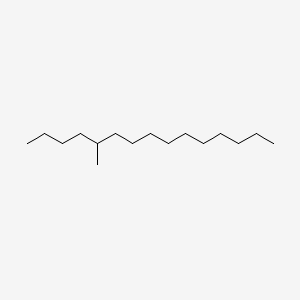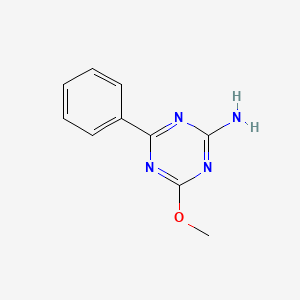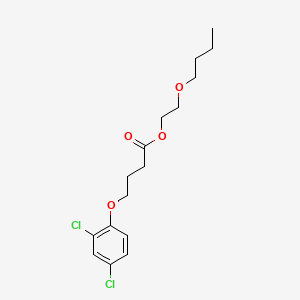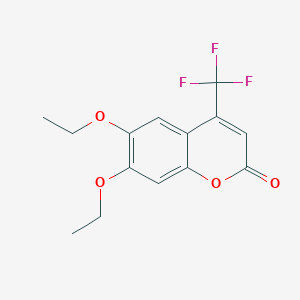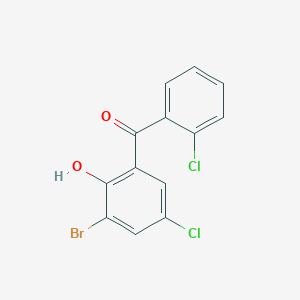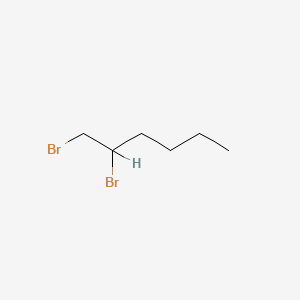
1,2-Dibromhexane
Vue d'ensemble
Description
1,2-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is a colorless to pale yellow liquid that is used in various chemical reactions. 1,2-Dibromohexane is a halogenated hydrocarbon that is commonly used as a crosslinking agent in the production of polymers, resins, and other materials. It is also used in the synthesis of other organic compounds and as a reagent in organic chemistry.
Applications De Recherche Scientifique
Structure chimique et propriétés
Le 1,2-Dibromhexane est un composé chimique de formule : Le this compound est un composé chimique de formule: C6H12Br2. Il a une masse molaire de 243.967 . La structure de ce composé est disponible sous la forme d'un fichier Mol 2D .
Données de changement de phase
Le point d'ébullition du this compound est 360.15 K . L'enthalpie de vaporisation dans des conditions standard est de 56.5 ± 2.0 kJ/mol .
Spectrométrie de masse
Le this compound peut être analysé par spectrométrie de masse. Le spectre de masse de ce composé est disponible dans la bibliothèque spectrale de masse NIST/EPA/NIH .
Chromatographie en phase gazeuse
La chromatographie en phase gazeuse peut être utilisée pour analyser le this compound . Cette technique sépare les composants d'un mélange et mesure les quantités relatives de chaque composant.
Utilisation dans les tensioactifs Gemini
Le this compound peut être utilisé dans la synthèse de tensioactifs Gemini . Ce sont des tensioactifs modernes avec des propriétés uniques et une large gamme d'applications potentielles. Un composé représentatif est l'hexaméthylène-1,6-bis(N-dodécyl-N,N-diméthylammonium bromure), qui présente d'excellentes propriétés de surface, antimicrobiennes et anticorrosion .
Applications biomédicales
Les tensioactifs Gemini synthétisés à partir de this compound présentent des applications biomédicales potentielles . Ils peuvent être utilisés comme agents antimicrobiens en raison de leur capacité à perturber les membranes cellulaires des bactéries .
Mécanisme D'action
Target of Action
1,2-Dibromohexane is a chemical compound with the formula C6H12Br2. It primarily targets organic compounds with double bonds, such as alkenes . The bromine atoms in 1,2-Dibromohexane are highly reactive and can add across the double bond of alkenes in a process known as bromination .
Mode of Action
The mode of action of 1,2-Dibromohexane involves a reaction mechanism known as electrophilic addition . In this process, the bromine atoms of 1,2-Dibromohexane interact with the double bond of the target compound, leading to the formation of a new compound with bromine atoms added across the double bond . This reaction changes the structure and properties of the target compound .
Biochemical Pathways
The compound’s ability to react with double bonds suggests that it could potentially interfere with biochemical pathways involving unsaturated organic compounds . The downstream effects of such interference would depend on the specific pathway and the role of the affected compound within that pathway.
Result of Action
The primary result of 1,2-Dibromohexane’s action is the bromination of target compounds . This can lead to changes in the target compound’s structure and properties, potentially altering its function within biochemical pathways . The specific molecular and cellular effects would depend on the identity of the target compound and its role within the body.
Action Environment
The action of 1,2-Dibromohexane can be influenced by various environmental factors. For example, the presence of other reactive species could compete with 1,2-Dibromohexane for reaction with target compounds. Additionally, factors such as temperature and pH could potentially influence the rate and extent of the bromination reaction
Analyse Biochimique
Biochemical Properties
1,2-Dibromohexane plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction between 1,2-Dibromohexane and these enzymes often leads to the formation of reactive intermediates that can further react with cellular biomolecules .
Cellular Effects
1,2-Dibromohexane has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1,2-Dibromohexane can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1,2-Dibromohexane exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, 1,2-Dibromohexane can inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes . This inhibition can result in the accumulation of toxic intermediates and subsequent cellular damage. Furthermore, 1,2-Dibromohexane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dibromohexane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Dibromohexane can degrade into more reactive species over time, leading to prolonged cellular stress and damage . In both in vitro and in vivo studies, the temporal effects of 1,2-Dibromohexane are closely monitored to understand its long-term impact on cellular health.
Dosage Effects in Animal Models
The effects of 1,2-Dibromohexane vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minimal cellular damage. At higher doses, 1,2-Dibromohexane can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. These studies are crucial for determining safe exposure levels and understanding the toxicological profile of 1,2-Dibromohexane.
Metabolic Pathways
1,2-Dibromohexane is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further conjugated with glutathione . This conjugation process is essential for the detoxification and subsequent excretion of 1,2-Dibromohexane. The metabolic pathways of 1,2-Dibromohexane also involve interactions with other cofactors and enzymes that modulate its metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1,2-Dibromohexane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 1,2-Dibromohexane within specific cellular compartments can influence its activity and toxicity. Understanding the transport and distribution of 1,2-Dibromohexane is crucial for predicting its cellular effects and potential risks.
Subcellular Localization
The subcellular localization of 1,2-Dibromohexane plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 1,2-Dibromohexane may localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. The subcellular localization of 1,2-Dibromohexane is a key factor in understanding its biochemical and toxicological effects.
Propriétés
IUPAC Name |
1,2-dibromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUUANNAZVEWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883511 | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-20-4 | |
| Record name | 1,2-Dibromohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




